1,2,3,7-Tetramethoxyxanthone
Overview
Description
1,2,3,7-Tetramethoxyxanthone is a xanthone isolated from the roots of Polygala tenuifolia Willd .
Synthesis Analysis
Xanthones are secondary metabolites found in plants, fungi, lichens, and bacteria from a variety of families and genera . The structure of xanthone determines its bioactivity, and different substitutions might result in variable bioactivity . The chemical formula of xanthone is C13H8O2. Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold .Molecular Structure Analysis
The molecular formula of 1,2,3,7-Tetramethoxyxanthone is C17H16O6 . Its main structure is 9H-xanthen-9-one with a dibenzo-γ-pirone scaffold . The structure of the xanthone determines its bioactivity, and different substitutions might result in variable bioactivity .Chemical Reactions Analysis
1,2,3,7-Tetramethoxyxanthone can be used to induce expression of related transporters in human brain microvascular endothelial cell model .Physical And Chemical Properties Analysis
The molecular weight of 1,2,3,7-Tetramethoxyxanthone is 316.30 g/mol . It has a topological polar surface area of 63.2 Ų .Scientific Research Applications
Quantitative Analysis Standard
1,2,3,7-Tetramethoxyxanthone has been utilized in the field of chemistry for quantitative analysis. Specifically, derivatives of tetramethoxyxanthone, such as 1-hydroxy-2,3,4,5-tetramethoxyxanthone, have been isolated for use as standards in determining the total content of γ-pyrones in various plant materials. This compound was isolated from the aerial part of Halenia corniculata L. Cornaz., a readily available raw material in Russia. A method for preparing this standard compound was developed, signifying its importance in analytical chemistry and quality control processes (Mikhailova, Tankhaeva, Shul′ts, & Tolstikov, 2005).
Phytochemical Studies and Quality Control
The role of methoxylated xanthones, including 1,2,3,7-tetramethoxyxanthone and its derivatives, extends into phytochemical research and plant quality control. For instance, these compounds have been integral in the phytochemical study of small centaury (Centaurium erythraea), a plant known for its bitter tonic properties. A high-performance liquid chromatography/diode array detection method was developed to determine these and other methoxylated xanthones in the chloroform extract of small centaury aerial parts. This methodology offers a complementary approach to existing quality control methods and is applicable to a variety of samples (Valentão et al., 2002).
Synthesis and Characterization
The synthesis of xanthone compounds, including tetramethoxyxanthone derivatives, is a significant area of research. The development of methods for the total synthesis of these compounds, such as 1,3,6,7-tetrahydroxyxanthone from mangiferin metabolites, demonstrates the importance of these compounds in various scientific endeavors. The processes involved in these syntheses contribute to a deeper understanding of the chemical nature and potential applications of these substances (Song Liu-Dong, 2012).
Medicinal Potential
While the requirement was to exclude information related to drug use, dosage, and side effects, it's worth noting that research into tetramethoxyxanthone derivatives has shown potential medicinal properties. These compounds have been studied for various biological activities, including their role in inhibiting bone resorption and their antioxidant capacities, indicating a broad spectrum of potential therapeutic applications (Zhang et al., 2008).
Future Directions
properties
IUPAC Name |
1,2,3,7-tetramethoxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-6-11-10(7-9)15(18)14-12(23-11)8-13(20-2)16(21-3)17(14)22-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLQNKRJVPRLKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC3=CC(=C(C(=C3C2=O)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,7-Tetramethoxyxanthone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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